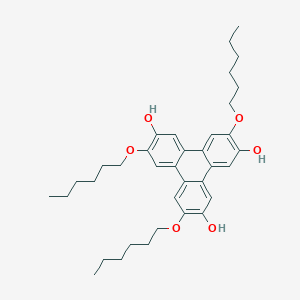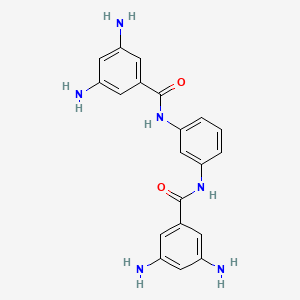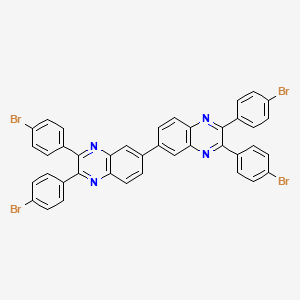![molecular formula C16H20NO3P B14248042 Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester CAS No. 192868-43-2](/img/structure/B14248042.png)
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester can be synthesized through a multi-step process. One common method involves the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield the corresponding trimethylsilylphosphonic esters. Finally, mild cleavage with methanol-water produces the desired phosphonic acid ester .
Industrial Production Methods
In industrial settings, the synthesis of phosphonic acid esters often involves the use of microwave-assisted techniques to accelerate the reaction rates. For example, the McKenna synthesis utilizes bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol. This method is favored for its convenience, high yields, and mild reaction conditions .
化学反応の分析
Types of Reactions
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester undergoes various types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly used for hydrolysis reactions.
Substitution: Reagents such as bromotrimethylsilane (BTMS) are used for silyldealkylation reactions.
Major Products Formed
The major products formed from these reactions include the corresponding phosphonic acids and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester involves its interaction with molecular targets and pathways. The compound’s phosphonic acid functional group allows it to form strong bonds with metal ions and other molecules, making it an effective chelating agent. Additionally, its ability to undergo hydrolysis and substitution reactions enables it to interact with various biological targets, including enzymes and receptors .
類似化合物との比較
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar chemical properties.
Diethyl benzylphosphonate: A related compound with a similar structure but different ester groups.
Phosphonic acid, [ [ (trimethylsilyl)amino]methyl]-, bis (trimethylsilyl) ester: A compound with similar functional groups but different substituents.
Uniqueness
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong bonds with metal ions and other molecules makes it particularly valuable in various scientific and industrial applications .
特性
CAS番号 |
192868-43-2 |
|---|---|
分子式 |
C16H20NO3P |
分子量 |
305.31 g/mol |
IUPAC名 |
N-benzyl-1-dimethoxyphosphoryl-1-phenylmethanamine |
InChI |
InChI=1S/C16H20NO3P/c1-19-21(18,20-2)16(15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-12,16-17H,13H2,1-2H3 |
InChIキー |
IEJNNVNNBLGRLL-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(C1=CC=CC=C1)NCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


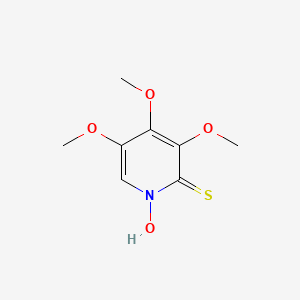
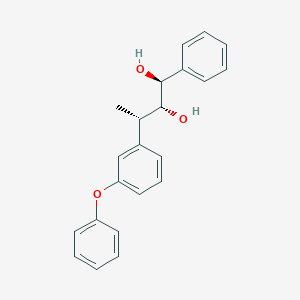
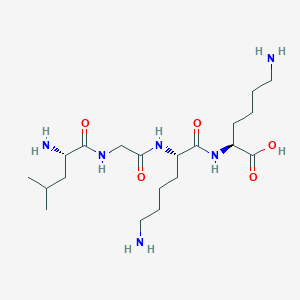
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
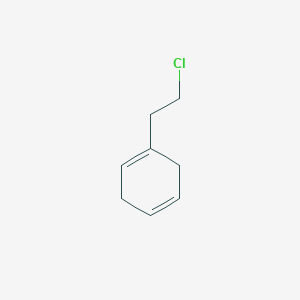
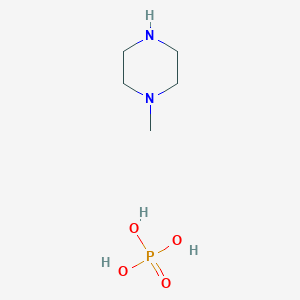
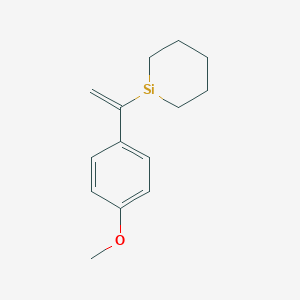
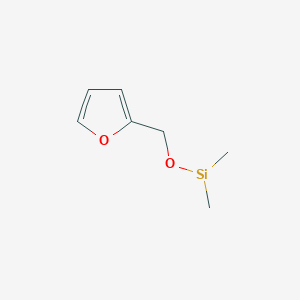
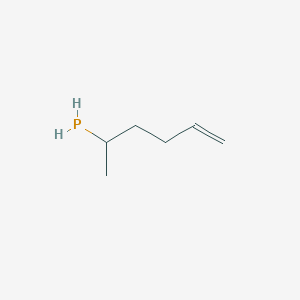
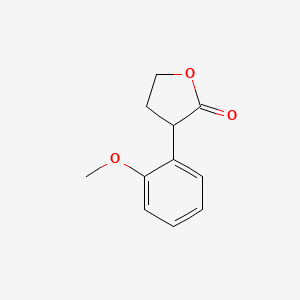
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
